molecular formula C15H19NO3S B2354790 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251577-71-5

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No. B2354790
CAS RN: 1251577-71-5
M. Wt: 293.38
InChI Key: OXCWHZYNUZHBHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the phenylsulfonyl and prop-2-yn-1-yloxy)methyl groups attached at the 1 and 4 positions, respectively. The presence of the triple bond in the prop-2-yn-1-yloxy)methyl group could introduce some interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the alkyne in the prop-2-yn-1-yloxy)methyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Pharmacological Properties and Receptor Agonism

  • Benzamide derivatives with polar substituents, including phenylsulfonyl groups, have been synthesized and show promise as prokinetic agents due to their selective agonism of the 5-HT4 receptor. These compounds, including phenylsulfonyl derivatives, demonstrate potential in accelerating gastric emptying and increasing defecation frequency, indicating their applicability in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Synthesis and Chemical Reactions

  • The compound has been used as an intermediate in nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating its utility in organic synthesis. This process involves transformations such as alkylation, sulfonation, and cyclization, showcasing the compound's versatility in chemical reactions (Arnold, Overman, Sharp, & Witschel, 2003).

Treatment of CNS Disorders

  • N-Alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which include compounds similar to 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine, have been identified as potent antagonists at the 5-HT7 receptor. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, suggesting their potential in treating CNS disorders (Canale et al., 2016).

Antimicrobial Activity

  • Piperidine derivatives, including those with a benzhydryl-sulfonyl group, have been synthesized and evaluated for antimicrobial activity. This research indicates their potential in combating bacterial and fungal pathogens affecting tomato plants, suggesting broader applications in agricultural and pharmaceutical fields (Vinaya et al., 2009).

Enzyme Inhibition

  • Newly synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests their potential as therapeutic agents for conditions like Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly if it shows promising biological activity. Additionally, studies could be conducted to optimize its synthesis and improve the yield or purity .

properties

IUPAC Name

1-(benzenesulfonyl)-4-(prop-2-ynoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-12-19-13-14-8-10-16(11-9-14)20(17,18)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCWHZYNUZHBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine

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